Cas no 1065073-46-2 (N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine)
N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
- N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine
- 4-Methylaminomethyl-2-methyl-1,3-oxazole
- N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine, 97%
- EN300-1264750
- 1065073-46-2
- AKOS006343325
- 2-Methyl-4-[(methylamino)methyl]-1,3-oxazole
- MFCD11101414
- DTXSID30657324
- N-Methyl-1-(2-methyloxazol-4-yl)methanamine
- SCHEMBL2710470
- N,2-Dimethyl-4-oxazolemethanamine
- MS-22051
- DB-403476
- methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine
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- Inchi: 1S/C6H10N2O/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3
- InChI Key: SFLPQWGHHRKLNJ-UHFFFAOYSA-N
- SMILES: O1C(C)=NC(=C1)CNC
Computed Properties
- Exact Mass: 126.079312947g/mol
- Monoisotopic Mass: 126.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 38.1Ų
N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M334518-10mg |
N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine |
1065073-46-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M334518-50mg |
N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine |
1065073-46-2 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M334518-100mg |
N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine |
1065073-46-2 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-1264750-1.0g |
methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine |
1065073-46-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1264750-50mg |
methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine |
1065073-46-2 | 50mg |
$401.0 | 2023-10-02 | ||
| Enamine | EN300-1264750-100mg |
methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine |
1065073-46-2 | 100mg |
$420.0 | 2023-10-02 | ||
| Enamine | EN300-1264750-250mg |
methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine |
1065073-46-2 | 250mg |
$440.0 | 2023-10-02 | ||
| Enamine | EN300-1264750-500mg |
methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine |
1065073-46-2 | 500mg |
$459.0 | 2023-10-02 | ||
| Enamine | EN300-1264750-1000mg |
methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine |
1065073-46-2 | 1000mg |
$478.0 | 2023-10-02 | ||
| Enamine | EN300-1264750-2500mg |
methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine |
1065073-46-2 | 2500mg |
$990.0 | 2023-10-02 |
N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine
Introduction to N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine and Its Significance in Modern Chemical Research
N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine, a compound with the CAS number 1065073-46-2, represents a fascinating subject of study in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various scientific domains. The presence of a methyl-substituted oxazole ring and an amine moiety in its structure suggests intriguing chemical properties that make it a valuable candidate for further exploration.
The molecular structure of N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine is intricately designed, featuring a heterocyclic system that is known to exhibit a wide range of biological activities. The oxazole ring, particularly when substituted with methyl groups, has been extensively studied for its role in enhancing the bioavailability and pharmacological efficacy of various compounds. This structural motif is often found in natural products and pharmaceuticals, underscoring its importance in medicinal chemistry.
In recent years, there has been a significant surge in the investigation of oxazole derivatives due to their diverse pharmacological profiles. These compounds have shown promise in treating a variety of diseases, including neurological disorders, infectious diseases, and cancer. The amine functional group in N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine not only contributes to its solubility but also plays a crucial role in its interaction with biological targets. This dual functionality makes it an attractive scaffold for the development of new therapeutic agents.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. Researchers have been exploring various synthetic pathways to modify the structure of N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine to create derivatives with enhanced properties. These modifications can include the introduction of additional functional groups or the alteration of existing ones to optimize biological activity. The versatility of this compound makes it a valuable tool for medicinal chemists seeking to develop novel drugs.
The synthesis of N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine involves several key steps that highlight the ingenuity of modern organic chemistry. The process typically begins with the preparation of the oxazole core, which is then functionalized to introduce the methyl and amine groups. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution reactions are often employed to achieve high yields and purity. These synthetic strategies not only demonstrate the compound's synthetic feasibility but also showcase the advancements in chemical methodologies.
Recent studies have begun to unravel the mechanistic aspects of how N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine interacts with biological targets. Initial research suggests that this compound may exert its effects by modulating enzyme activity or by interacting with specific receptors in cells. These interactions are critical for understanding its potential therapeutic applications and for designing more effective derivatives. The use of computational methods, such as molecular modeling and docking studies, has been instrumental in predicting how this compound might bind to biological targets and how these interactions could be optimized.
The pharmaceutical industry has taken notice of the promising properties of N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine and is actively investigating its potential as a lead compound for new drugs. Several companies have initiated preclinical studies to assess its safety and efficacy in animal models. These studies are crucial for determining whether this compound can progress to human clinical trials and ultimately become a viable therapeutic option. The outcomes of these studies will provide valuable insights into its pharmacological profile and will guide future research efforts.
Beyond its pharmaceutical applications, N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine also holds promise in other areas of chemical research. For instance, it could serve as a building block for the synthesis of more complex organic molecules or be used in material science applications where its unique properties might be beneficial. The versatility of this compound underscores its importance as a research tool and highlights the need for continued investigation into its potential uses.
In conclusion, N-Methyl-(2-methyl-1,3-oxazol-4-ytl)methyamine (CAS number 1065073-46- 2) is a compound that exemplifies the intersection of chemistry and medicine. Its unique structure and promising biological activities make it an attractive candidate for further research. As scientists continue to explore new synthetic pathways and investigate its pharmacological effects, this compound is poised to play a significant role in the development of novel therapeutics. The ongoing studies into this molecule not only advance our understanding of chemical biology but also offer hope for new treatments that could improve human health.
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